molecular formula C13H24N2O2 B2378387 tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate CAS No. 1354950-49-4

tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate

Cat. No.: B2378387
CAS No.: 1354950-49-4
M. Wt: 240.347
InChI Key: MWGPVHPVWMHJMP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl N-(7-azaspiro[3.5]nonan-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-4-5-13(10)6-8-14-9-7-13/h10,14H,4-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGPVHPVWMHJMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC12CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354950-49-4
Record name tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate typically involves the reaction of 7-azaspiro[3.5]nonane with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring purity and yield, and implementing safety measures for handling chemicals and by-products.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated products.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Pharmaceutical Applications

  • Monoacylglycerol Lipase Inhibition
    • Research indicates that derivatives of carbamate compounds, including tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate, may serve as inhibitors of monoacylglycerol lipase (MAGL). MAGL plays a crucial role in the degradation of endocannabinoids, making these compounds potential candidates for treating conditions such as:
      • Pain management
      • Inflammatory disorders
      • Neuropathic pain
      • Neurodegenerative diseases (e.g., Alzheimer's disease) .
  • Antidepressant Properties
    • Some studies suggest that compounds with similar structures to this compound may exhibit antidepressant effects by modulating endocannabinoid signaling pathways. This could be beneficial for patients suffering from depression and anxiety disorders .

Case Study 1: Inhibition of MAGL

A study investigated the efficacy of various carbamate derivatives, including this compound, in inhibiting MAGL activity. The results showed a significant reduction in 2-arachidonoylglycerol levels, indicating potential therapeutic applications for chronic pain and inflammation .

Case Study 2: Neuroprotective Effects

Another research project focused on the neuroprotective effects of carbamate derivatives in models of neurodegeneration. The study found that these compounds could help mitigate neuronal loss and improve cognitive function in animal models of Alzheimer's disease .

Mechanism of Action

The mechanism of action of tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular pathways and targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: tert-Butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate
  • CAS Number : 1354950-49-4 (base form), 2173992-35-1 (hydrochloride salt) .
  • Molecular Formula :
    • Base: C₁₃H₂₄N₂O₂ (MW 240.34 g/mol) .
    • Hydrochloride: C₁₃H₂₅ClN₂O₂ (MW 276.80 g/mol) .
  • Structural Features: A spirocyclic carbamate with a 7-azaspiro[3.5]nonane core and a tert-butoxycarbonyl (Boc) protecting group at the 1-position.

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related spirocyclic carbamates:

Compound Name CAS Number Molecular Formula Key Differences Applications References
tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate 147611-03-8 C₁₃H₂₄N₂O₂ Boc group at 2-position (vs. 1-position) Altered steric effects; used in kinase inhibitor synthesis
tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate 1239319-82-4 C₁₂H₂₁N₃O₂ Amino substituent at 2-position Facilitates nucleophilic reactions (e.g., amide coupling)
tert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate 1225276-07-2 C₁₂H₂₀BrNO₂ Bromine substituent Cross-coupling reactions (Suzuki, Buchwald–Hartwig)
tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate 240401-27-8 C₁₁H₁₉NO₃ Oxygen atom in spiro ring (2-oxa) Enhanced solubility; potential CNS drug candidate
tert-Butyl N-{7-oxa-1-azaspiro[4.4]nonan-3-yl}carbamate 2243508-68-9 C₁₂H₂₂N₂O₃ Larger spiro[4.4] system with oxygen Conformational flexibility for GPCR targeting

Key Comparative Insights

Positional Isomerism :

  • Moving the Boc group from the 1-position (target compound) to the 2-position (CAS 147611-03-8) alters steric accessibility, impacting binding to enzymatic pockets .

Functional Group Modifications: Amino-substituted derivatives (e.g., CAS 1239319-82-4) enable rapid derivatization via amide or urea formation, unlike the parent compound . Brominated analogues (e.g., CAS 1225276-07-2) provide sites for palladium-catalyzed reactions, expanding utility in complex molecule synthesis .

Oxygen-containing spiro rings (e.g., 2-oxa in CAS 240401-27-8) enhance hydrophilicity, critical for blood-brain barrier penetration .

Pharmacological Relevance

  • Spiro[3.5]nonane cores are prioritized in GPCR antagonist development for their rigid, three-dimensional structures, which improve target selectivity .
  • Amino-functionalized variants (e.g., CAS 1239319-82-4) show promise in proteolysis-targeting chimera (PROTAC) design due to their dual binding capabilities .

Commercial Landscape

  • Suppliers like CymitQuimica and Key Organics offer the base compound at premiums (e.g., €734/50 mg), reflecting high demand in academic and industrial research .
  • Hydrochloride salts are often preferred for scale-up due to improved crystallinity and handling .

Biological Activity

Tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate (CAS No. 147611-03-8) is a synthetic compound characterized by its unique spirocyclic structure, which may contribute to its biological activity. This article explores the compound's biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H24_{24}N2_{2}O2_{2}
  • Molecular Weight : 240.34 g/mol
  • SMILES Notation : CC(C)(C)OC(=O)NC1CCC12CCNCC2
  • InChI Key : MWGPVHPVWMHJMP-UHFFFAOYSA-N

The compound features a tert-butyl group and a carbamate moiety, which are known to influence its solubility and reactivity.

Potential Therapeutic Applications

  • Pain Management : Compounds that inhibit monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids, have shown promise in treating pain and inflammatory disorders. Given the structural similarities to known MAGL inhibitors, this compound could potentially exhibit similar effects .
  • Neurological Disorders : The modulation of endocannabinoid signaling pathways may also offer therapeutic benefits in neurological conditions such as anxiety, depression, and neurodegenerative diseases like Alzheimer's .
  • Anticancer Properties : Some spirocyclic compounds have demonstrated anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest . If further studied, this compound may reveal similar properties.

Case Studies and Experimental Data

Currently, there is a lack of extensive literature specifically addressing the biological activity of this compound. However, research on structurally related compounds provides insights into potential activities:

CompoundActivityReference
MAGL InhibitorsPain relief, anti-inflammatory
Spirocyclic CompoundsAnticancer activity

Safety Profile

According to the Material Safety Data Sheet (MSDS), this compound is classified under standard safety regulations but lacks specific hazard statements beyond general precautions for handling laboratory chemicals .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate, and how do reaction conditions influence yield?

  • The synthesis typically involves multi-step organic reactions, starting with spirocyclic ketones or amines. A key step is the cyclization of intermediates using bases like sodium hydride in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) . For example, tert-butyl carbamate derivatives are formed via nucleophilic substitution or condensation reactions under controlled temperatures (e.g., 0–25°C). Yield optimization requires precise stoichiometry, inert atmospheres, and purification via column chromatography .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C) is critical for verifying the spirocyclic structure and tert-butyl group integrity. IR spectroscopy confirms carbamate C=O stretches (~1680–1720 cm⁻¹) . X-ray crystallography (using programs like SHELXL ) resolves the 3D arrangement, particularly the spiro junction and stereochemistry. For example, SHELX software has been widely used to analyze hydrogen bonding patterns and molecular packing in similar carbamates .

Q. What are the key physical properties of this compound, and how do they impact experimental design?

  • Key properties include:

PropertyValueRelevance
Molecular Weight~240.34 g/molDetermines molarity in reactions
LogP~1.67Predicts solubility in organic solvents
Boiling Point~362.1°CGuides distillation conditions
These properties inform solvent selection (e.g., dichloromethane for high solubility) and stability under reflux conditions .

Advanced Research Questions

Q. How does the spirocyclic framework influence reactivity in nucleophilic substitution or cross-coupling reactions?

  • The 7-azaspiro[3.5]nonane core introduces steric hindrance, directing nucleophilic attacks to the carbamate’s carbonyl group rather than the spiro nitrogen. For instance, brominated derivatives (e.g., tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate) undergo Suzuki-Miyaura coupling with aryl boronic acids at elevated temperatures (80–100°C) . Computational studies (DFT) suggest that ring strain in the spiro system lowers activation energy for ring-opening reactions .

Q. What strategies resolve contradictions in biological activity data across derivatives of this compound?

  • Discrepancies in receptor binding (e.g., sigma receptors) may arise from stereochemical variations or impurities. Chiral HPLC separates enantiomers, while dose-response assays (e.g., IC₅₀ comparisons) quantify activity differences. For example, tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate shows higher affinity for σ₁ receptors than σ₂, attributed to its amine group positioning .

Q. How can computational modeling predict hydrogen-bonding interactions in crystalline forms?

  • Tools like Mercury CSD and Gaussian simulate hydrogen-bond networks. Etter’s graph-set analysis categorizes interactions (e.g., D(2) motifs for N–H⋯O bonds), aiding in polymorph prediction. For tert-butyl carbamates, intramolecular H-bonds between the carbamate oxygen and spiro NH stabilize specific conformers, as validated by X-ray data .

Q. What methodological challenges arise in scaling up enantioselective syntheses of this compound?

  • Key issues include:

  • Catalyst efficiency : Chiral ligands (e.g., BINAP) may degrade under industrial conditions.
  • Byproduct formation : Spiro ring-opening during Boc deprotection requires acidic conditions (e.g., HCl/dioxane) and low temperatures (−20°C) to minimize racemization .
  • Purification : Simulated moving bed (SMB) chromatography improves enantiomer separation at scale .

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., temperature, solvent polarity) for spirocycle formation .
  • Data Validation : Cross-reference NMR shifts with predicted values (e.g., ChemDraw) and crystallographic data to confirm structural assignments .
  • Biological Assays : Pair in vitro binding studies with molecular dynamics simulations to correlate activity with conformational flexibility .

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